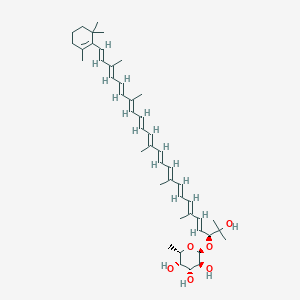

(2'S)-Deoxymyxol 2'-alpha-L-fucoside

CAS No.:

Cat. No.: VC1934546

Molecular Formula: C46H66O6

Molecular Weight: 715 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C46H66O6 |

|---|---|

| Molecular Weight | 715 g/mol |

| IUPAC Name | (2S,3S,4R,5S,6S)-2-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol |

| Standard InChI | InChI=1S/C46H66O6/c1-32(18-12-13-19-33(2)21-15-24-35(4)27-29-39-37(6)26-17-31-45(39,8)9)20-14-22-34(3)23-16-25-36(5)28-30-40(46(10,11)50)52-44-43(49)42(48)41(47)38(7)51-44/h12-16,18-25,27-30,38,40-44,47-50H,17,26,31H2,1-11H3/b13-12+,20-14+,21-15+,23-16+,29-27+,30-28+,32-18+,33-19+,34-22+,35-24+,36-25+/t38-,40-,41+,42+,43-,44-/m0/s1 |

| Standard InChI Key | LQRQZOJVMFJJLX-LJSSMQLHSA-N |

| Isomeric SMILES | C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C)/C)/C)C(C)(C)O)O)O)O |

| Canonical SMILES | CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C)C)C(C)(C)O)O)O)O |

Introduction

Chemical Structure and Properties

Molecular Structure and Composition

(2'S)-Deoxymyxol 2'-alpha-L-fucoside possesses a complex molecular structure characteristic of glycosylated carotenoids. The compound has a molecular formula of C46H66O6, indicating a carbon-rich structure typical of carotenoids with multiple unsaturated bonds . The structural backbone consists of a polyene chain with numerous conjugated double bonds, terminating with a cyclohexenyl ring system. The "2'-alpha-L-fucoside" portion of the name indicates that an L-fucose sugar is attached at the 2' position through an alpha glycosidic bond, contributing to its distinctive chemical identity and potential biological functions.

The stereochemistry at position 2' is specified as S configuration, which is crucial for its three-dimensional structure and biological activity. The presence of multiple chiral centers throughout the molecule results in a precise spatial arrangement that may be essential for its natural functions and interactions with biological systems .

Structural Relationships

(2'S)-Deoxymyxol 2'-alpha-L-fucoside is structurally related to several other carotenoid glycosides, including its methylated derivative (2'S)-Deoxymyxol 2'-(2,4-di-O-methyl-alpha-L-fucoside) . This related compound features additional methoxy groups at positions 2 and 4 of the fucose sugar, resulting in a slightly higher molecular weight of 743.1 g/mol . The systematic name of this methylated derivative, (2'S)-2'-(2,4-di-O-methyl-α-L-fucosyl)-3',4'-Didehydro-1',2'-dihydro-β,psi-carotene-1'-ol, provides insight into the core structure shared by both compounds .

The existence of methylated derivatives suggests potential biosynthetic or metabolic relationships between these compounds in their natural contexts, possibly representing different stages in biosynthetic pathways or adaptations for specific biological functions.

Biochemical Classification and Database Presence

Taxonomic Classification in Chemical Ontologies

(2'S)-Deoxymyxol 2'-alpha-L-fucoside is classified within established chemical ontologies and databases, providing context for its biochemical significance. The compound is listed in multiple chemical databases including ChEBI (Chemical Entities of Biological Interest), KEGG (Kyoto Encyclopedia of Genes and Genomes), LIPID MAPS, Metabolomics Workbench, and Wikidata . This widespread presence across specialized databases indicates recognition of its relevance in biochemical contexts.

Within the LIPID MAPS classification system, the compound is categorized under prenol lipids, specifically within the carotenoid subclass . This classification reflects its biochemical origin from the isoprenoid pathway and its structural characteristics as a carotenoid derivative.

Representation in Chemical Information Systems

The compound's structural information is digitally encoded using several chemical notation systems, facilitating computational analysis and database interoperability:

| Notation System | Available | Repository |

|---|---|---|

| InChI Key | Yes | Multiple databases |

| SMILES | Yes | Multiple databases |

| 3D Model | Yes | Selected databases |

| Systematic IUPAC | Yes | |

| CAS Registry | Not specified in data | - |

The availability of these standardized representations enables computational approaches to studying the compound's properties and potential interactions, supporting in silico research methodologies alongside traditional experimental approaches .

Research Status and Future Directions

Current Research Limitations

The available scientific literature appears limited regarding specific studies focused on (2'S)-Deoxymyxol 2'-alpha-L-fucoside. While the compound is documented in multiple chemical databases with structural details, there seems to be a gap in published research explicitly investigating its isolation, characterization, and biological activities. This observation highlights an opportunity for future research to explore this compound's properties and significance more thoroughly.

Related Compounds and Structural Analogues

Methylated Derivatives

A closely related compound identified in the search results is (2'S)-Deoxymyxol 2'-(2,4-di-O-methyl-alpha-L-fucoside), which shares the same carotenoid backbone but features additional methyl groups at positions 2 and 4 of the fucose sugar . This methylated derivative has a molecular formula of C48H70O6 and a molecular weight of 743.1 g/mol, slightly higher than the parent compound due to the additional methyl groups .

Methylation of hydroxy groups often affects a compound's polarity, lipophilicity, and interactions with biological systems. The presence of these structural variants suggests potential metabolic relationships or specialized adaptations for different biological contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume